N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and an aminophenyl group. The presence of these functional groups imparts the compound with diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems also minimizes human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of anticancer drugs due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
- 2,2-bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole
- 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives
Comparison: N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is unique due to its dual ring structure, which imparts greater stability and reactivity compared to similar compounds. Its triazole and pyrimidine rings provide a versatile platform for further functionalization, making it more adaptable for various applications in medicinal chemistry .
Biological Activity
N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring connected to a pyrimidine structure with an aminophenyl group , which contributes to its chemical reactivity and biological properties. The molecular formula is C14H15N5 with a molecular weight of 253.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting metabolic pathways essential for cell growth and proliferation. This mechanism underlies its potential as an anticancer agent and an antimicrobial compound.
1. Antimicrobial Activity
This compound has shown promising results against various microbial strains:
- Bacterial Inhibition : Studies have indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL .
- Antifungal Properties : The compound has also been evaluated for antifungal activity against species such as Candida albicans. Some derivatives have shown greater efficacy than traditional antifungals like fluconazole, with MIC values ≤ 25 µg/mL .
2. Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cancer cell signaling pathways . For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
3. Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. A study involving a series of pyrimidine derivatives highlighted the importance of substituents at specific positions on the triazole and pyrimidine rings in enhancing biological efficacy .
Substituent Position | Effect on Activity |
---|---|
R1 (Aromatic Group) | Enhances selectivity for targets |
R2 (Alkyl Group) | Increases solubility |
R3 (Functional Group) | Modulates binding affinity |
Study 1: Antimicrobial Efficacy
In a recent study published in Molecular Bank, derivatives of the triazole-pyrimidine scaffold were synthesized and screened for antimicrobial activity. The most potent compounds demonstrated significant inhibition against antibiotic-resistant strains of bacteria, indicating their potential role in combating resistant infections .
Study 2: Anticancer Potential
A pharmacological evaluation revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .
Properties
IUPAC Name |
N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,15H2,1-2H3,(H2,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQUHJWLHDOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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